N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide: is a synthetic organic compound that features a piperidine ring, a chlorophenyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the piperidine intermediate and 4-methylbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery and development.
- Studied for its pharmacological properties and therapeutic potential.
Industry:
- Utilized in the development of new materials and chemical products.
- Explored for its potential use in agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-benzamide
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethylbenzamide
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide
Comparison:
- Structural Differences: The presence of different substituents on the benzamide moiety (e.g., methyl, ethyl, methoxy) can influence the compound’s reactivity and biological activity.
- Uniqueness: N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity profiles compared to its analogs.
Properties
Molecular Formula |
C21H25ClN2O |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H25ClN2O/c1-16-9-11-17(12-10-16)21(25)23-15-20(24-13-5-2-6-14-24)18-7-3-4-8-19(18)22/h3-4,7-12,20H,2,5-6,13-15H2,1H3,(H,23,25) |
InChI Key |
ZPGDFGDGXIFPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
Origin of Product |
United States |
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